An In-depth Technical Guide to the Synthesis and Characterization of 1,3,3-Trimethylindolinonaphthospirooxazine
An In-depth Technical Guide to the Synthesis and Characterization of 1,3,3-Trimethylindolinonaphthospirooxazine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,3-trimethylindolinonaphthospirooxazine, a quintessential photochromic molecule. Intended for researchers, chemists, and materials scientists, this document delves into the foundational principles of its synthesis, the intricacies of its photochromic mechanism, and the analytical techniques required for its thorough characterization. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights grounded in established chemical principles. The guide is structured to serve as both a theoretical primer and a practical laboratory manual, complete with data tables and workflow diagrams to ensure clarity and reproducibility.
Introduction: The World of Photochromism and Spirooxazines
Photochromism is a remarkable phenomenon where a chemical species undergoes a reversible transformation between two forms, A and B, which possess distinct absorption spectra.[1] This change is induced in one or both directions by electromagnetic radiation. Spirooxazines are a prominent class of organic photochromic compounds renowned for their excellent fatigue resistance and robust photocoloration, making them superior candidates for a wide range of applications.[2] These applications include ophthalmic lenses, optical memory devices, molecular switches, and "smart" textiles.[3][4][5]
The photochromic behavior of spirooxazines is rooted in the reversible cleavage of a spiro C-O bond upon exposure to UV radiation.[1][6] This process converts the stable, colorless, spirocyclic (SP) form into a planar, conjugated, and intensely colored merocyanine (MC) form.[3] The system reverts to its colorless state either thermally or upon exposure to visible light.
Among the various spirooxazine derivatives, 1,3,3-trimethylindolinonaphthospirooxazine is a benchmark compound, widely studied for its well-defined photochromic properties and straightforward synthesis. This guide will focus exclusively on this molecule, providing the necessary technical depth for its successful synthesis and characterization.
Synthesis: From Precursors to the Final Photochrome
The synthesis of 1,3,3-trimethylindolinonaphthospirooxazine is primarily achieved through the condensation of two key precursors: 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base, and 1-nitroso-2-naphthol.
Synthesis of Precursors
a) 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base): Fischer's base is a critical intermediate in dye chemistry.[7] It is synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone (in this case, acetone to form an intermediate that rearranges and is subsequently methylated) under acidic conditions.[8] For practical laboratory purposes, Fischer's base is commercially available and can be purchased from various chemical suppliers. It is an enamine and should be handled with care, as it can be unstable in air over long periods.[9][10]
b) 1-Nitroso-2-naphthol: This precursor is prepared by the nitrosation of 2-naphthol.[11] The reaction involves treating 2-naphthol with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a mineral acid like sulfuric or hydrochloric acid at low temperatures.[12][13][14]
Experimental Protocol: Synthesis of 1-Nitroso-2-naphthol
-
Preparation: In a flask, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Nitrosation: Cool the solution in an ice bath to below 5°C. Slowly add an aqueous solution of sodium nitrite (1.0 eq).
-
Acidification: While maintaining the low temperature and stirring vigorously, slowly add 10% sulfuric acid or hydrochloric acid dropwise until the solution is acidic (test with Congo red paper).[14]
-
Isolation: A pale yellow precipitate of 1-nitroso-2-naphthol will form.[13] Allow the mixture to stand for approximately 2 hours, then collect the solid by filtration.
-
Purification: Wash the precipitate thoroughly with cold water to remove residual acid and salts. The product can be used directly in the next step or recrystallized from a suitable solvent if higher purity is required.
Core Synthesis: Condensation Reaction
The final step is the condensation of Fischer's base with 1-nitroso-2-naphthol. This reaction proceeds readily in a polar solvent, such as ethanol, under reflux.[15]
Experimental Protocol: Synthesis of 1,3,3-Trimethylindolinonaphthospirooxazine
-
Reaction Setup: To a round-bottom flask, add 1-nitroso-2-naphthol (1.0 eq) and 1,3,3-trimethyl-2-methyleneindoline (Fischer's base, ~1.05 eq).
-
Solvent Addition: Add absolute ethanol to the flask (a typical concentration is ~0.25 M).
-
Reflux: Heat the mixture under reflux for 2-4 hours.[15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the solution to room temperature. The product may precipitate out. If not, the solvent can be removed under reduced pressure.[15]
-
Purification: The crude solid is then purified. Column chromatography using silica gel with a solvent system like petroleum ether/ethyl acetate or dichloromethane is highly effective.[15]
-
Final Product: After purification, the solvent is evaporated to yield 1,3,3-trimethylindolinonaphthospirooxazine as a pale yellow or gray solid.[15]
Synthesis Workflow Diagram
The overall synthesis pathway is visualized below.
Caption: Synthesis workflow for 1,3,3-trimethylindolinonaphthospirooxazine.
The Photochromic Mechanism: A Tale of Two Isomers
The functionality of spirooxazine hinges on its ability to isomerize upon light stimulation. This process involves a significant structural and electronic rearrangement.
-
Spiro (SP) Form: In its ground state, the molecule exists in the spiro form. The indoline and naphthoxazine moieties are orthogonal to each other, connected by a central spiro carbon atom. This non-planar structure results in a lack of extended π-conjugation, and thus the compound is colorless or pale yellow, absorbing only in the UV region.[6]
-
Merocyanine (MC) Form: Upon irradiation with UV light (e.g., 365 nm), the C-O bond in the oxazine ring undergoes heterolytic cleavage.[1] This ring-opening is followed by rotation, leading to the formation of the planar, zwitterionic merocyanine isomer.[1] This planar structure possesses an extended π-conjugated system, giving rise to a strong absorption band in the visible spectrum (typically around 600-620 nm), which is perceived as a blue or violet color.[16]
-
Reversion: The colored MC form is thermodynamically less stable than the SP form. It reverts to the colorless SP form either thermally in the dark or photochemically upon exposure to visible light.[3] This reversibility is the cornerstone of its application in photoswitchable devices.
Caption: The reversible photoisomerization of spirooxazine.
Characterization: Validating Structure and Function
A multi-faceted analytical approach is required to confirm the successful synthesis of 1,3,3-trimethylindolinonaphthospirooxazine and to characterize its photochromic properties.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key signals in the ¹H NMR spectrum include singlets for the gem-dimethyl protons and the N-methyl protons of the indoline moiety, along with a complex pattern of aromatic protons.[17] ¹³C NMR will show distinct signals for the spiro carbon and the carbons of the two different ring systems.[18][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. Characteristic peaks include those for aromatic C-H stretching, C-N stretching, and the C-O-C ether linkage within the spiro ring system.[18]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (C₂₂H₂₀N₂O, M.W. = 328.41 g/mol ).[20]
Analysis of Photochromic Properties
-
UV-Visible (UV-Vis) Spectroscopy: This is the primary technique for investigating photochromism.[21] A solution of the compound in a suitable solvent (e.g., acetonitrile, dichloromethane) is analyzed.
-
Initial State (SP form): The initial spectrum shows absorption peaks only in the UV region (< 400 nm).
-
Photo-activated State (MC form): Upon irradiation with a UV lamp (e.g., 365 nm), a new, strong absorption band appears in the visible region (~610-620 nm).[1] The intensity of this peak is proportional to the concentration of the MC form.
-
Kinetics: By monitoring the decay of the visible absorption band in the dark (thermal fading) or under visible light (photobleaching), the kinetics of the reversion reaction can be determined.[1]
-
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized spirooxazine in a spectroscopic-grade solvent (e.g., 1x10⁻⁵ M in acetonitrile).
-
Baseline Spectrum: Record the UV-Vis absorption spectrum of the solution in a quartz cuvette. This represents the colorless SP form.
-
Photoactivation: Irradiate the cuvette with a UV light source (365 nm) for a set period (e.g., 60 seconds) until a maximum color change is observed.
-
Activated Spectrum: Immediately record the UV-Vis spectrum again. A prominent peak in the visible range should now be present, confirming the generation of the MC form.
-
Reversion Study: To study thermal reversion, place the cuvette in the dark and record spectra at regular intervals until the visible peak disappears. Plot absorbance vs. time to determine the reaction kinetics.
Summary of Key Characterization Data
| Property | Typical Value / Observation | Technique | Reference |
| Appearance | White to light yellow powder/crystal | Visual | [22] |
| Melting Point | 128-130 °C | Melting Point Apparatus | [16][20] |
| Molecular Formula | C₂₂H₂₀N₂O | MS, Elemental Analysis | [20] |
| Molecular Weight | 328.41 g/mol | Mass Spectrometry | [20] |
| ¹H NMR (CDCl₃) | δ ~1.2-1.4 (s, 6H, C(CH₃)₂), ~2.7 (s, 3H, N-CH₃), ~6.5-8.2 (m, 11H, Ar-H) | NMR | [17] |
| λmax (SP Form) | ~340-360 nm | UV-Vis Spectroscopy | [23] |
| λmax (MC Form) | ~610-620 nm (in non-polar solvents) | UV-Vis Spectroscopy | [1] |
Conclusion and Outlook
This guide has detailed the synthesis and characterization of 1,3,3-trimethylindolinonaphthospirooxazine, a foundational molecule in the field of photochromism. The synthetic route, based on the condensation of Fischer's base and 1-nitroso-2-naphthol, is reliable and accessible. The characterization is straightforward, relying on standard spectroscopic techniques to confirm both the molecular structure and the hallmark photochromic activity.
The true power of spirooxazine chemistry lies in its tunability. By introducing various substituents onto either the indoline or naphthoxazine moieties, researchers can precisely engineer the molecule's properties.[2] Future work will continue to focus on synthesizing novel derivatives with enhanced fatigue resistance, faster switching speeds, and absorption profiles tailored to specific applications, from high-density data storage and smart windows to targeted photodynamic therapy.[2][5][24]
References
- Yang, X. L., Yang, B. J., Liu, Y. Y., & Zhu, H. J. (2012). Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. Asian Journal of Chemistry, 24(12), 5525-5529.
-
ResearchGate. (n.d.). Mechanism of photochromic transformations of spirooxazine. Retrieved from [Link]
- Konstantinov, G., Farcas, A., & Militaru, A. (2012). Tunable photochromism of spirooxazines via metal coordination. Dalton Transactions, 41(4), 1139-1142.
- Chibisov, A. K., & Görner, H. (1999). Photoprocesses in Spirooxazines and Their Merocyanines. The Journal of Physical Chemistry A, 103(15), 2634-2642.
-
Wikipedia. (n.d.). 1-Nitroso-2-naphthol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1-nitroso-2-naphthol. Retrieved from [Link]
- Sisk, W. N., & Chignell, C. F. (1995). Photochromism of Spirooxazines in Homogeneous Solution and Phospholipid Liposomes. Journal of the American Chemical Society, 117(47), 11721-11728.
-
Organic Syntheses. (n.d.). 1-nitro-2-naphthol. Retrieved from [Link]
- Zhang, J., Wang, Q., & Wang, Y. (2017). Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET)
-
Molbase. (n.d.). Synthesis of 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-3H-naphtho[2,1-b][25]oxazine]. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Industrial Applications of 1-Nitroso-2-naphthol. Retrieved from [Link]
- Nikolova, D., Nedelchev, L., & Grabchev, I. (2023). Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. ACS Omega, 8(29), 26039-26053.
-
Nikolova, D., Nedelchev, L., & Grabchev, I. (2023). Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. PMC - PubMed Central. Retrieved from [Link]
- Le-Bourdon, G., et al. (2022). Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. Materials Chemistry Frontiers, 6(17), 2355-2366.
- Google Patents. (n.d.). US3865837A - Process for preparing fischer's base.
-
National Institutes of Health. (n.d.). Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b][25]oxazine]. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Dihydro-1,3,3-trimethylspiro(2H-indole-2,3'-[3H]-naphth[2,1-b][25]oxazine) - 1H NMR. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3,3-Trimethylspiro[indoline-2,3'-[3H]naphtho[2,1-b][25]oxazine trimethylsilylcyano adduct. Retrieved from https://spectrabase.com/spectrum/4xV21C26vX0
-
PubChem. (n.d.). 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][25]oxazine]. Retrieved from [Link]
-
Arkivoc. (n.d.). Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. Retrieved from [Link]
-
El-Sayed, Y. S. (2009). Photochromic properties of 1,3,3-trimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b][25]oxazine] doped in PMMA and epoxy resin thin films. Journal of Applied Polymer Science, 114(1), 22-27.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Dihydro-1,3,3-trimethylspiro(2H-indole-2,3'-[3H]-naphth[2,1-b][25]oxazine) - 13C NMR. Retrieved from [Link]
-
MDPI. (2023). Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. 2′-Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b][1,4]oxazine] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. nbinno.com [nbinno.com]
- 12. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- 14. Page loading... [wap.guidechem.com]
- 15. prepchem.com [prepchem.com]
- 16. 1,3,3-Trimethylindolinonaphthospirooxazine | 27333-47-7 [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] | C22H20N2O | CID 594662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. spectrabase.com [spectrabase.com]
- 20. 1,3-Dihydro-1,3,3-trimethylspiro 2H-indole-2,3 - 3H naphth 2,1-b 1,4 oxazine = 98.0 HPLC 27333-47-7 [sigmaaldrich.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. 1,3,3-Trimethylindolinonaphthospirooxazine | 27333-47-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 23. mdpi.com [mdpi.com]
- 24. Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
